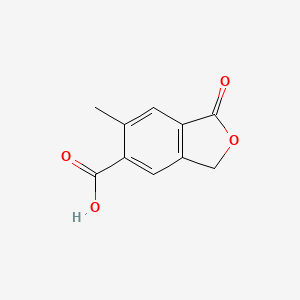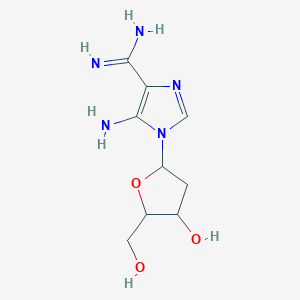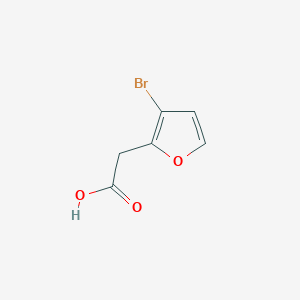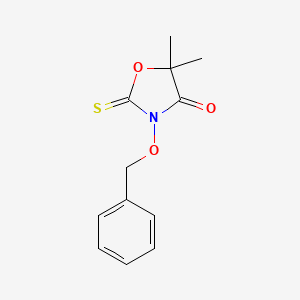
(1R)-[2,2'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] is a chiral compound known for its unique structural properties. It consists of two naphthalene rings connected by a single bond, with each naphthalene ring substituted by a 4,4-dimethyl-4,5-dihydrooxazole group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] typically involves the following steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids under dehydrating conditions.
Coupling with Binaphthalene: The oxazoline rings are then coupled with binaphthalene through a series of reactions involving activation of the naphthalene rings and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings.
Substitution: The naphthalene rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be further utilized in different chemical processes .
Scientific Research Applications
(1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of (1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and leading to various biochemical effects.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell signaling, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar in structure but with a pyridine core instead of binaphthalene.
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)ethane: Contains ethane as the central linker instead of binaphthalene.
Uniqueness
(1R)-[2,2’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene] is unique due to its chiral binaphthalene core, which provides distinct stereochemical properties and makes it highly effective in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C30H28N2O2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[1-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C30H28N2O2/c1-29(2)17-33-27(31-29)23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28-32-30(3,4)18-34-28/h5-16H,17-18H2,1-4H3 |
InChI Key |
IXJFPSDGUQXLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


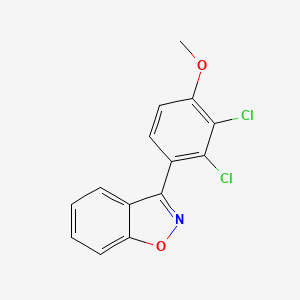
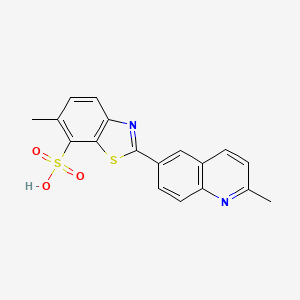
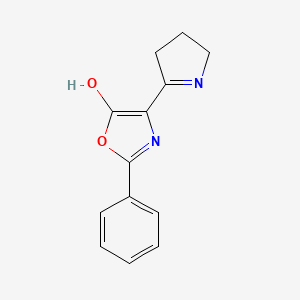
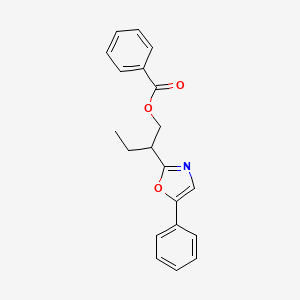
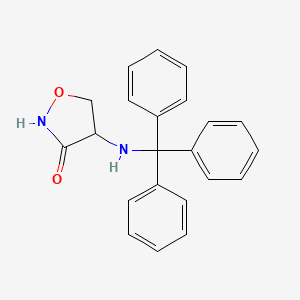
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)

